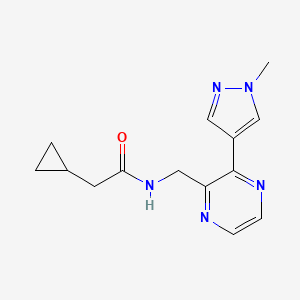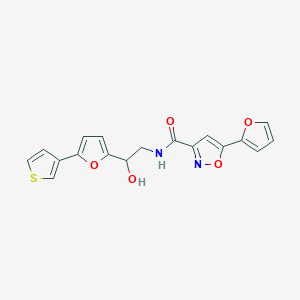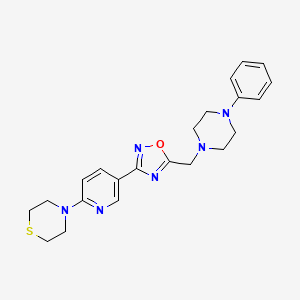![molecular formula C24H19ClF3N5O3S B2732338 (5Z)-3-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 865659-91-2](/img/structure/B2732338.png)
(5Z)-3-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-3-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is a useful research compound. Its molecular formula is C24H19ClF3N5O3S and its molecular weight is 549.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A key application of similar thiazolidinone derivatives, such as those in the research by Patel et al. (2012), is their antimicrobial properties. These compounds have been evaluated against a range of bacteria and fungi, showing significant activity against organisms like Staphylococcus aureus and Escherichia coli, as well as fungi like Aspergillus niger and Candida albicans (Patel, Patel, Kumari, & Patel, 2012).
Antiarrhythmic and Antiaggregation Properties
Compounds structurally related to (5Z)-3-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one have shown potential in treating cardiovascular disorders. For instance, the study by Zhukovskaya et al. (2017) identified active compounds with antiarrhythmic and antiaggregation properties, indicating potential applications in cardiovascular therapeutics (Zhukovskaya et al., 2017).
Solubility and Pharmacokinetic Properties
The solubility and pharmacokinetic properties of related compounds are crucial in drug development. Volkova et al. (2020) conducted a study on a novel antifungal compound of the 1,2,4-triazole class, demonstrating its solubility in various solvents, which is essential for determining its suitability as a drug candidate (Volkova, Levshin, & Perlovich, 2020).
Anticancer and Antiangiogenic Effects
Thioxothiazolidin-4-one derivatives, similar to the compound , have shown promising anticancer and antiangiogenic effects. A study by Chandrappa et al. (2010) on novel thioxothiazolidin-4-one derivatives revealed significant inhibitory effects on tumor growth and angiogenesis in mouse models, suggesting potential applications in cancer therapy (Chandrappa, Chandru, Sharada, et al., 2010).
Anticonvulsant Activity
Research on pyrrolidine-2,5-dione derivatives, which are structurally related to the compound of interest, indicates potential anticonvulsant properties. Rybka et al. (2017) synthesized a series of these derivatives and found some to have a significant protective effect in models of seizures, indicating their potential application in treating epilepsy (Rybka, Obniska, Żmudzki, et al., 2017).
Eigenschaften
IUPAC Name |
(5Z)-3-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClF3N5O3S/c25-17-10-15(24(26,27)28)11-29-21(17)32-7-5-31(6-8-32)13-33-22(35)18(30-23(33)37)9-14-12-36-19-4-2-1-3-16(19)20(14)34/h1-4,9-12H,5-8,13H2,(H,30,37)/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOILZSOJRTDGR-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C(=O)C(=CC3=COC4=CC=CC=C4C3=O)NC2=S)C5=C(C=C(C=N5)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CN2C(=O)/C(=C/C3=COC4=CC=CC=C4C3=O)/NC2=S)C5=C(C=C(C=N5)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClF3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethylbenzoate](/img/structure/B2732256.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2732258.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2732260.png)
![4-(((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-methylthiazole](/img/structure/B2732261.png)

![1-(benzo[d]oxazol-2-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2732268.png)


![4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol](/img/structure/B2732274.png)
methyl]carbamate](/img/structure/B2732275.png)

